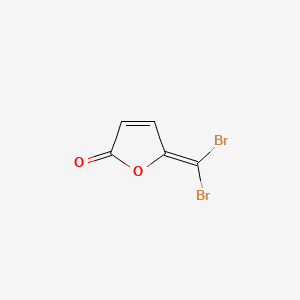

2(5H)-Furanone, 5-(dibromomethylene)-

Description

Synthesis from Levulinic Acid Derivatives

Levulinic acid, a biomass-derived platform chemical, serves as a versatile starting point for the synthesis of various furanones. mdpi.comresearchgate.net The general strategy involves bromination of the levulinic acid backbone followed by an acid-promoted cyclization to form the furanone ring.

A common approach involves the bromination of levulinic acid derivatives, which introduces the necessary halogen atoms. Subsequent treatment with a strong acid facilitates an intramolecular condensation reaction, or cyclization, to yield the 2(5H)-furanone structure. For instance, the reaction of α-methyllevulinic acid with bromine, followed by treatment with concentrated sulfuric acid, yields a mixture of brominated furanone products, including 5-(dibromomethylene)-3-methyl-2(5H)-furanone. unipi.it This process underscores the feasibility of using substituted levulinic acids to generate a variety of furanone analogs. The acid promotes the dehydration and ring closure of the brominated intermediate to form the stable lactone ring. nih.gov

Reductive Dehalogenation Approaches

Reductive dehalogenation offers a method to synthesize specific furanone derivatives from poly-halogenated precursors. This strategy can be useful for accessing compounds that are otherwise difficult to obtain directly.

The synthesis of related brominated furanones, such as (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one, often occurs under similar conditions to those used for producing the title compound. unipi.itresearchgate.net While not a direct reductive precursor to 5-(dibromomethylene)-2(5H)-furanone, its synthesis highlights the chemical landscape of brominated furanones. For example, the synthesis of (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been accomplished through a multi-step method starting from butylacetoacetic ethyl ester. psu.edu Reductive debromination is a known process in furanone chemistry, where reagents like zinc dust can be used to remove a bromine atom from a dibrominated precursor to yield a monobrominated product. unipi.it

Synthesis via Dibromolevulinic Acid Treatment

One of the most direct routes to 5-(dibromomethylene)-2(5H)-furanone involves the cyclization of a specifically brominated levulinic acid precursor.

This method was reported in a 2004 study where 3,5-dibromolevulinic acid was treated with a mixture of oleum (B3057394) (fuming sulfuric acid) and concentrated sulfuric acid. unipi.it The reaction was conducted at a controlled temperature of 50–60 °C to induce the intramolecular cyclization and dehydration, directly forming 5-(dibromomethylene)-2(5H)-furanone. unipi.it This pathway provides a targeted approach to the desired compound from a well-defined precursor.

| Starting Material | Reagents | Conditions | Product | Yield |

| 3,5-Dibromolevulinic acid | Oleum, concd. H₂SO₄ | 50-60 °C | 5-(Dibromomethylene)-2(5H)-furanone | Not specified |

Derivatization and Analog Synthesis Strategies

The bromine atoms on the furanone ring are excellent handles for further chemical modification, allowing for the synthesis of a wide array of analogs. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org This reaction is highly effective for creating carbon-carbon bonds and has been applied to brominated furanones to synthesize novel derivatives. thieme-connect.desioc-journal.cn

Research has demonstrated that 5-substituted 3,4-dihalo-2(5H)-furanones can undergo Sonogashira coupling with various terminal alkynes. sioc-journal.cn Under optimized conditions using a Pd(PPh₃)₄ catalyst, a CuI cocatalyst, and KF as the base, these reactions produce 2(5H)-furanone derivatives containing an enediyne structure in moderate to good yields. sioc-journal.cn This methodology allows for the introduction of diverse alkyne-containing groups onto the furanone core, significantly expanding the chemical space of accessible analogs. researchgate.netnih.gov The reactivity of different halogen positions can also be exploited to achieve regioselective couplings. thieme-connect.de

Table 1. Optimized Conditions for Sonogashira Coupling of a Dihalo-2(5H)-furanone sioc-journal.cn

| Parameter | Optimized Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (3 mol%) |

| Cocatalyst | CuI (10 mol%) |

| Base | KF (6.0 equiv.) |

| Solvent | Toluene |

| Temperature | 30 °C |

| Time | 72 h |

Structure

2D Structure

3D Structure

Properties

CAS No. |

32323-44-7 |

|---|---|

Molecular Formula |

C5H2Br2O2 |

Molecular Weight |

253.88 g/mol |

IUPAC Name |

5-(dibromomethylidene)furan-2-one |

InChI |

InChI=1S/C5H2Br2O2/c6-5(7)3-1-2-4(8)9-3/h1-2H |

InChI Key |

BDLMXHQRTQCETQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)OC1=C(Br)Br |

Canonical SMILES |

C1=CC(=O)OC1=C(Br)Br |

Other CAS No. |

32323-44-7 |

Synonyms |

5-(dibromomethylene)-2(5H)-furanone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways

Derivatization and Analog Synthesis Strategies

Halogenation Pattern Modifications and their Synthetic Control

The ability to precisely control the halogenation pattern on the furanone scaffold is a cornerstone of its synthetic chemistry. This control allows for the introduction of different halogens or mixed halogen substituents, which can significantly influence the molecule's reactivity and biological properties.

One fundamental approach involves the direct halogenation of furanone precursors. For instance, the synthesis of α-bromoenones can be achieved through the addition of bromine to an enone, followed by an elimination reaction mediated by a base like triethylamine (B128534) (Et3N) to yield the final product. unipi.it Modifications to this process, such as the choice of solvent, can also direct the outcome. While some protocols use diethyl ether, others have employed carbon tetrachloride (CCl4) for reactions with bromine. unipi.it

The use of N-halosuccinimides provides a versatile method for more complex halogenation. For the synthesis of compounds with mixed halogens, such as 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone, a multi-step radical-initiated reaction is employed. This process can involve:

Methylation: Introduction of a methyl group at the C4 position.

Halogenation: Subsequent bromochlorination of the methyl group using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). The reaction is typically initiated by azobisisobutyronitrile (AIBN) or UV light.

Advanced control over these reactions can be achieved in continuous flow systems, such as a tubular reactor. This allows for precise management of parameters like residence time and temperature gradients to optimize the yield and minimize side reactions.

The synthesis of 3,4-dihalo-5-hydroxy-2(5H)-furanones, like mucobromic acid (MBA), often starts from furan (B31954) derivatives which are then reacted with elemental bromine. nih.gov Further modifications are possible; for example, 3,4,5-trichloro-2(5H)-furanone can react with sodium azide (B81097) to substitute the chlorine atom at the C4 position, demonstrating selective halogen replacement. nih.gov

The table below summarizes key reagents and their roles in modifying halogenation patterns on furanone cores.

Table 1: Reagents for Halogenation Pattern Modification

| Reagent | Role in Synthesis | Resulting Structure/Modification |

| Bromine (Br₂) & Et₃N | Bromination and subsequent elimination | Introduction of a bromine atom, forming an α-bromoenone. unipi.it |

| N-Bromosuccinimide (NBS) | Radical bromination | Introduction of bromine onto an alkyl substituent. |

| N-Chlorosuccinimide (NCS) | Radical chlorination | Introduction of chlorine onto an alkyl substituent. |

| Sodium Azide (NaN₃) | Nucleophilic substitution | Replacement of a halogen (e.g., chlorine at C4) with an azido (B1232118) group. nih.gov |

Regioselective Synthesis of Substituted Furanones

Regioselectivity—the control over the position of chemical bond formation—is critical for synthesizing specifically substituted furanones. Research has established several methodologies for directing substituents to desired positions on the furanone ring, particularly at the C4 and C5 carbons.

The C5 position of 3,4-dihalo-5-hydroxy-2(5H)-furanones is readily functionalized. In the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid (p-TSA), the hydroxyl group can be converted to an alkoxy group by reacting with the corresponding alcohol. nih.gov This position can also undergo arylation. Using Lewis or Brønsted acids, these furanones react with electron-rich arenes and heteroarenes, such as methoxybenzene and indole, to form a new carbon-carbon bond at the C5 position in a reaction that is formally an electrophilic aromatic substitution. nih.gov

The C4 position is also a key site for modification. Thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones is highly regioselective. In the presence of a base like triethylamine, these compounds react with aryl thiols to afford 4-thiosubstituted products exclusively. nih.gov Another C4 substitution involves the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with sodium benzenesulfinates under phase-transfer catalysis (PTC) conditions to yield 4-sulfonylated products. nih.gov

The synthesis of 4-aryl-substituted 2(5H)-furanones can also be achieved via an intramolecular Horner–Emmons-type cyclization. This pathway involves the reaction of diethylphosphono acetic acid with phenacyl bromides. researchgate.net

The table below details examples of regioselective reactions for synthesizing substituted furanones.

Table 2: Examples of Regioselective Synthesis

| Starting Material | Reagent(s) | Position of Substitution | Product Type |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Alcohol, Acid Catalyst | C5 | 5-Alkoxy-3,4-dihalo-2(5H)-furanone nih.gov |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Arene, Lewis/Brønsted Acid | C5 | 5-Aryl-3,4-dihalo-2(5H)-furanone nih.gov |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Aryl Thiol, Triethylamine | C4 | 5-Alkoxy-4-thioaryl-3-halo-2(5H)-furanone nih.gov |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Sodium Benzenesulfinate, PTC | C4 | 5-Alkoxy-4-sulfonyl-3-halo-2(5H)-furanone nih.gov |

| Diethylphosphono acetic acid | Phenacyl Bromide, DBU | C4 | 4-Aryl-2(5H)-furanone researchgate.net |

Chemical Reactivity, Transformation, and Mechanistic Organic Chemistry

Participation in Complex Reaction Systems

The compound is implicated in the fascinating realm of non-equilibrium chemical thermodynamics, particularly oscillatory reactions.

2(5H)-Furanone, 5-(dibromomethylene)- and related brominated furanones are understood to be products within complex reaction systems like the Belousov-Zhabotinsky (BZ) reaction. wikipedia.orgnumberanalytics.com The BZ reaction is a classical example of a chemical oscillator, where the concentrations of intermediate species change periodically, often resulting in visible color changes. wikipedia.orghydrochemistry.euucsd.edu These reactions typically involve the oxidation of an organic substrate, such as malonic acid or citric acid, by a bromate (B103136) salt in an acidic medium, catalyzed by metal ions like cerium. wikipedia.orgnumberanalytics.comrsc.org

During the BZ reaction, the organic acid undergoes a series of transformations, including bromination, to form various brominated organic intermediates. numberanalytics.comhydrochemistry.eu The subsequent decomposition of these brominated species is a crucial step that releases bromide ions, which in turn inhibits a key autocatalytic process, leading to the oscillatory behavior. hydrochemistry.eu While direct observation of 5-(dibromomethylene)-2(5H)-furanone formation via ring-opening in a BZ system is not extensively documented, the generation of complex brominated organic molecules is a central feature of the reaction's mechanism.

The mechanism of the BZ reaction is exceptionally complex, involving approximately 18 distinct steps. wikipedia.org The core of the oscillation is explained by the Field-Kőrös-Noyes (FKN) mechanism, which simplifies the process into three main parts:

Process A: When the bromide ion (Br⁻) concentration is high, it is consumed in a reaction with bromate (BrO₃⁻) and protons (H⁺) to produce bromous acid (HBrO₂). hydrochemistry.eu

Process B: Once the bromide ion concentration falls below a critical threshold, an autocatalytic production of HBrO₂ begins, which also leads to the oxidation of the metal catalyst (e.g., Ce³⁺ to Ce⁴⁺). hydrochemistry.eu This process is responsible for the dramatic color change often observed. Simultaneously, the organic substrate is brominated. hydrochemistry.eu

Process C: The oxidized catalyst (Ce⁴⁺) then reacts with the brominated organic intermediates. This reaction regenerates the reduced catalyst (Ce³⁺) and, critically, produces bromide ions. hydrochemistry.eu The replenished bromide ions then inhibit Process B, and the cycle returns to Process A, starting a new oscillation. hydrochemistry.eu

The formation and subsequent consumption of brominated organic compounds are therefore integral to sustaining the oscillatory cycles.

Electrophilic Properties and Nucleophilic Interactions

The structure of 2(5H)-Furanone, 5-(dibromomethylene)- imparts significant electrophilic character to the molecule.

The 2(5H)-furanone skeleton contains an α,β-unsaturated carbonyl group, a classic electrophilic motif known as a Michael acceptor. nih.gov This structural feature renders the molecule susceptible to conjugate addition reactions by various nucleophiles. The high reactivity is a known characteristic of the 2(5H)-furanone family of compounds. nih.gov

Studies on analogous compounds, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, demonstrate this reactivity clearly. Primary aryl amines, for instance, react with the furanone ring via a Michael-type addition-elimination process. nih.govmdpi.com In this reaction, the nucleophilic amino group attacks the C4 carbon of the conjugated system. nih.govmdpi.com Similarly, reactions with sulfur-based nucleophiles (mercaptans) have been shown to proceed via nucleophilic attack on the furanone ring. nih.govmdpi.com Depending on the specific substrate and reaction conditions, nucleophilic substitution can occur at different positions on the ring. nih.gov

Table 1: Reactivity of the 2(5H)-Furanone Ring System with Nucleophiles This table is based on the reactivity of analogous furanone compounds.

| Nucleophile Type | Site of Attack | Reaction Type | Reference |

|---|---|---|---|

| Primary Amines (Aryl) | C4-position | Michael-type addition-elimination | nih.govmdpi.com |

| Mercaptans (Thiols) | C4 or C5-position | Nucleophilic Substitution | nih.gov |

| Azide (B81097) (N₃⁻) | C4-position | Nucleophilic Substitution | nih.gov |

| Phenols | C5-position | Nucleophilic Substitution (of a leaving group) | nih.gov |

Chemical Stability and Degradation Pathways in Solution

The stability of 2(5H)-Furanone, 5-(dibromomethylene)- in solution is influenced by factors such as pH and the presence of other chemical agents. Halogenated furanones, in general, can exhibit limited stability in aqueous solutions, a factor that can impact their application. nih.gov

Studies on the parent 2(5H)-furanone molecule show that it is thermodynamically stable at a pH below 2. researchgate.net However, in less acidic to neutral conditions (pH 3-8), it can undergo degradation. For example, in the presence of hydrogen peroxide, 2(5H)-furanone is almost completely converted to succinic acid. researchgate.net This suggests that a potential degradation pathway involves the opening of the lactone ring.

For substituted furanones like 3,4-dihalo-5-hydroxy-2(5H)-furanones, an equilibrium can exist in solution between the cyclic lactone form and an acyclic, open-ring butenoic acid form. nih.gov This equilibrium is often shifted towards the open form in the presence of a base. nih.gov This ring-chain tautomerism represents a key aspect of their chemical stability and degradation. Hydrolysis of the lactone ring is a likely degradation pathway for 2(5H)-Furanone, 5-(dibromomethylene)-, which would lead to the formation of a corresponding carboxylic acid.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.

Proton (¹H) NMR spectroscopy is instrumental in defining the hydrogen framework of a molecule. For 2(5H)-Furanone, 5-(dibromomethylene)-, the spectrum is expected to be relatively simple, showing signals corresponding to the two protons on the furanone ring.

The structure features two olefinic protons at the C3 and C4 positions. Based on data from the parent compound, 2(5H)-furanone, and substituted derivatives, these protons are expected to appear as doublets in the downfield region of the spectrum due to the deshielding effects of the adjacent carbonyl group and carbon-carbon double bond. In a related compound, 5-hydroxymethyl-2(5H)-furanone, the corresponding ethylenic protons give rise to signals at 6.16 ppm and 7.50 ppm. The coupling constant (J-value) between these two protons would confirm their cis-relationship across the double bond. The absence of other signals would confirm the dibromomethylene substitution at the C5 position.

Table 1: Expected ¹H NMR Data for 2(5H)-Furanone, 5-(dibromomethylene)- Note: This table is predictive, based on analogous compounds, as specific experimental data is not widely published.

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~ 6.2 - 6.4 | Doublet (d) | ~ 5.7 |

Carbon-13 NMR (¹³C NMR) Investigations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in 2(5H)-Furanone, 5-(dibromomethylene)- would produce a distinct signal.

The spectrum is expected to show five signals:

C2 (Carbonyl Carbon): A signal in the highly deshielded region (~170-175 ppm), characteristic of a lactone carbonyl group.

C3 and C4 (Olefinic Carbons): Two signals in the vinyl region (~120-155 ppm).

C5 (Quaternary Olefinic Carbon): A signal for the carbon atom double-bonded to the dibromomethylene group.

Dibromomethylene Carbon: A signal for the carbon atom bonded to two bromine atoms, expected to be significantly shifted due to the electronegativity of the halogens.

In a study of 5-(m-bromophenyl)-3,4-dimethyl-2(5H)-furanone, the carbonyl carbon appeared at δ 174.3 ppm, providing a reference for the expected C2 chemical shift. mdpi.com

Table 2: Expected ¹³C NMR Data for 2(5H)-Furanone, 5-(dibromomethylene)- Note: This table is predictive, based on analogous compounds, as specific experimental data is not widely published.

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | ~ 170 - 175 |

| C3 (=CH) | ~ 122 - 125 |

| C4 (=CH) | ~ 150 - 155 |

| C5 (=CBr₂) | ~ 135 - 140 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. For 2(5H)-Furanone, 5-(dibromomethylene)-, GC/MS analysis would be used to confirm its successful synthesis and purity.

The mass spectrum would provide two crucial pieces of information for structural confirmation:

Molecular Ion Peak (M⁺): The molecular weight of the compound is 253.88 g/mol . The mass spectrum would show a cluster of peaks corresponding to the molecular ion, confirming this mass.

Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of two bromine atoms in the molecule results in a characteristic isotopic pattern for the molecular ion peak cluster (M⁺, M⁺+2, M⁺+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.

Analytical methods based on GC coupled with mass spectrometry have proven effective for the determination of various brominated and chlorinated hydroxyfuranones in environmental samples. sciforum.net

Vibrational Spectroscopy (e.g., IR) for Functional Group Analysis

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of 2(5H)-Furanone, 5-(dibromomethylene)- would display characteristic absorption bands corresponding to its key structural features.

Based on the spectrum of the parent 2(5H)-furanone, the following peaks are anticipated:

C=O Stretch: A strong, sharp absorption band around 1750-1780 cm⁻¹ is expected for the α,β-unsaturated γ-lactone carbonyl group.

C=C Stretch: One or more bands in the 1600-1650 cm⁻¹ region corresponding to the carbon-carbon double bonds within the ring and in the dibromomethylene group.

C-O Stretch: Intense bands related to the C-O stretching of the lactone ring are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

=C-H Stretch: A peak above 3000 cm⁻¹ corresponding to the stretching of the vinyl C-H bonds.

Studies on the parent 2(5H)-furanone show intense bands between 1040 and 1150 cm⁻¹ originating from bending vibrations involving the C-H groups and C-O bonds of the ring. core.ac.uk

X-ray Crystallographic Analysis (for related compounds illustrating structural motifs)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. spectrabase.com While a crystal structure for 2(5H)-Furanone, 5-(dibromomethylene)- itself is not publicly available, analysis of related complex furanone derivatives provides insight into the expected structural motifs, such as the planarity of the furanone ring and bond geometries.

For example, the crystallographic study of (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one confirms the core structure of the 2(5H)-furanone ring. mdpi.com The analysis revealed a nearly planar furanone ring, a feature that would be expected in the simpler 5-(dibromomethylene) derivative. Such studies confirm bond lengths and angles that are characteristic of the furanone system.

Table 3: Representative Crystal Data for a Substituted 2(5H)-Furanone Derivative Data from (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 33.795(5) |

| b (Å) | 8.871(5) |

| c (Å) | 10.039(5) |

| β (°) | 98.337(5) |

This data illustrates the type of precise structural information obtained from X-ray crystallography, which serves as the ultimate confirmation of molecular structure and conformation for crystalline compounds within this chemical class.

Computational and Theoretical Chemistry Studies

Molecular Docking Analysis

Molecular docking simulations have been instrumental in predicting the binding orientation and affinity of furanone derivatives to key regulatory proteins in bacteria. These studies help to elucidate the mechanism of action at a molecular level.

The LasR protein in Pseudomonas aeruginosa is a primary target for quorum sensing inhibitors. Molecular docking studies have suggested that brominated furanones can effectively bind to the ligand-binding domain of LasR, acting as antagonists to the natural acyl-homoserine lactone (AHL) signal molecules.

While specific binding affinity data for 2(5H)-Furanone, 5-(dibromomethylene)- is not extensively reported, studies on structurally related brominated furanones provide strong predictive insights. For instance, a study on a structural isomer, where the bromine atoms are in a different configuration, reported a notable binding affinity for the LasR protein. nih.gov This suggests that the presence and positioning of the bromine atoms are critical for effective binding. Research on a range of furanone derivatives has shown that halogenated compounds generally exhibit higher binding affinities for LasR compared to their non-halogenated counterparts. nih.gov The binding affinities for a series of eleven furanone derivatives against LasR were found to be in the range of -4.8 to -8.0 kcal/mol. nih.gov

Docking analyses have revealed that furanones likely interact with key amino acid residues within the LasR binding pocket, such as Trp60, Tyr64, and Ser129, through hydrogen bonds. nih.gov For a structural isomer of 2(5H)-Furanone, 5-(dibromomethylene)-, molecular docking analysis suggested a higher affinity for the LasR active site compared to other brominated furanones, attributing this to the geminal dibromo position. nih.gov

Table 1: Predicted Binding Affinities of Representative Furanones with LasR Regulator

| Compound Category | Predicted Binding Affinity Range (kcal/mol) | Key Interacting Residues (Predicted) |

| Halogenated Furanones | -4.8 to -8.0 nih.gov | Trp60, Tyr64, Ser129 nih.gov |

Note: This table represents data for a range of furanone derivatives to provide context for the potential binding affinity of 2(5H)-Furanone, 5-(dibromomethylene)-.

Quantum Chemical Calculations (e.g., DFT studies, if reported)

Specific quantum chemical calculations, such as Density Functional Theory (DFT) studies, for 2(5H)-Furanone, 5-(dibromomethylene)- are not widely available in the current body of scientific literature. Such studies would be invaluable for providing a deeper understanding of its electronic properties and reactivity.

Detailed information on the electronic structure and reactivity descriptors (e.g., HOMO-LUMO energies, electrostatic potential maps) specifically for 2(5H)-Furanone, 5-(dibromomethylene)- has not been reported.

Structure-Reactivity and Structure-Activity Relationship Predictions

The relationship between the chemical structure of brominated furanones and their biological activity is a key area of investigation, with computational studies providing predictive models for these relationships.

The position of the bromine atoms on the furanone scaffold is a critical determinant of biological activity. Studies on various brominated furanones have consistently shown that the presence and location of bromine significantly influence their ability to inhibit quorum sensing. nih.gov The geminal dibromomethylene group in 2(5H)-Furanone, 5-(dibromomethylene)- is thought to enhance its interaction with the LasR receptor. nih.gov This is supported by molecular docking analyses of isomers, which indicate that the gem-dibromo arrangement leads to a higher binding affinity compared to other substitution patterns. nih.gov The reactivity of dihalofuranones is also influenced by the position of the halogen atoms, with the exocyclic dihalo-moiety contributing to the electrophilic nature of the molecule. mdpi.comnih.gov

Specific conformational analysis and detailed energetic profiles for 2(5H)-Furanone, 5-(dibromomethylene)- are not extensively documented in published research. A comprehensive conformational analysis would provide insights into the molecule's flexibility and the preferred spatial arrangement of the dibromomethylene group relative to the furanone ring, which is crucial for its interaction with biological targets.

Biological Activity and Molecular Mechanistic Investigations

Quorum Sensing (QS) Inhibition and Interference Mechanisms

Halogenated furanones, including 5-(dibromomethylene)-2(5H)-furanone, are recognized for their ability to interfere with bacterial quorum sensing (QS), the cell-to-cell communication system that coordinates gene expression and collective behaviors in bacteria.

Inhibition of QS-Controlled Virulence Factors

Research has demonstrated that 5-(dibromomethylene)-2(5H)-furanone and related compounds can effectively suppress the production of various virulence factors that are under the control of QS systems. For instance, in the opportunistic pathogen Pseudomonas aeruginosa, these furanones have been shown to inhibit the production of pyocyanin, a toxic blue-green pigment, and to impede swarming motility, a form of coordinated surface movement crucial for colonization and biofilm formation. This disruption of virulence factor production is a key aspect of their anti-virulence activity.

Interference with Autoinducer Signaling Systems

Impact on Autoinducer Biosynthesis and Luciferase Activity in Bacterial Systems

Beyond receptor antagonism, some studies indicate that halogenated furanones may also affect the biosynthesis of autoinducers. In reporter strains like Vibrio harveyi, which produces light in response to autoinducers, the presence of these furanones leads to a decrease in luciferase activity. This reduction is often used as a proxy for QS inhibition and can reflect either interference with signal reception or a decrease in autoinducer production itself.

Role of Halogenated Furanones in Complementing Antibiotic Action

An important area of investigation is the synergistic potential of halogenated furanones with conventional antibiotics. By inhibiting QS and biofilm formation, these compounds can render bacteria more susceptible to the killing effects of antibiotics. nih.gov For example, studies have shown that sub-inhibitory concentrations of furanones can significantly reduce the minimum inhibitory concentration (MIC) of antibiotics like tobramycin (B1681333) and ciprofloxacin (B1669076) against P. aeruginosa biofilms. mdpi.com This complementary action could help to overcome antibiotic resistance and enhance the efficacy of existing antimicrobial treatments. nih.govmdpi.com Biofilm-associated infections often require significantly higher antibiotic concentrations for eradication compared to their planktonic counterparts. mdpi.com

Type III Secretion System (T3SS) Inhibition

In addition to targeting QS, 5-(dibromomethylene)-2(5H)-furanone has been shown to inhibit the Type III Secretion System (T3SS), a sophisticated protein delivery apparatus used by many Gram-negative pathogens to inject effector proteins directly into host cells.

Attenuation of Effector Protein Secretion

The T3SS is a critical virulence determinant, and its inhibition represents a powerful anti-virulence strategy. Research on P. aeruginosa has revealed that 5-(dibromomethylene)-2(5H)-furanone can effectively attenuate the secretion of T3SS effector proteins, including ExoS, ExoT, and ExoU. These toxins are responsible for a range of cytotoxic and immuno-modulatory effects that contribute to the pathogen's ability to cause disease. By blocking their secretion, the furanone helps to neutralize a key weapon in the bacterium's arsenal, thereby reducing its virulence. The table below summarizes the inhibitory effects on these specific effector proteins.

| Effector Protein | Function | Inhibition by 5-(dibromomethylene)-2(5H)-furanone |

| ExoS | Bifunctional toxin with ADP-ribosyltransferase and GTPase-activating protein (GAP) activity, disrupts the actin cytoskeleton. | Secretion is attenuated. |

| ExoT | Similar to ExoS with GAP and ADP-ribosyltransferase activity, also disrupts the actin cytoskeleton. | Secretion is attenuated. |

| ExoU | Potent phospholipase A2 toxin that causes rapid host cell lysis. | Secretion is attenuated. |

Anti-Biofilm Activity and Associated Mechanisms

The capacity of 5-(dibromomethylene)-2(5H)-furanone and its derivatives to thwart biofilm formation across a range of clinically relevant bacteria is a primary focus of research. These compounds often act not by killing the bacteria, but by disrupting the signaling pathways that lead to the establishment of these resilient communities. nih.gov

Synthetic brominated furanones have demonstrated notable efficacy in preventing the formation of biofilms by several key bacterial pathogens. Research has shown that these compounds can inhibit biofilm development in both Gram-negative and Gram-positive bacteria. researchgate.net

Pseudomonas aeruginosa : The furanone designated GBr, which is 5-(dibromomethylene)-2(5H)-furanone, has been shown to effectively reduce biofilm formation in P. aeruginosa. nih.gov In the PA14 strain, GBr exhibited up to 90% inhibition of biofilm formation. nih.gov For clinical isolates of P. aeruginosa, the inhibitory activity ranged from 30% to 75%. nih.gov This activity is often linked to the disruption of quorum sensing (QS), a cell-to-cell communication system crucial for biofilm development. nih.gov

Escherichia coli : Studies on E. coli have also revealed the potent anti-biofilm properties of brominated furanones. rsc.org The presence of a conjugated exocyclic vinyl bromide on the furanone ring is a key structural element for non-toxic inhibition of E. coli biofilm formation. nih.gov One related compound, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, was found to inhibit E. coli biofilm formation by decreasing its thickness and the number of viable cells within it. nih.gov

Staphylococcus aureus : While many studies focus on Gram-negative bacteria, 2(5H)-furanone derivatives are also active against Gram-positive pathogens like S. aureus. researchgate.netnih.gov These compounds have been reported to repress the formation of biofilms by S. aureus and can also increase the susceptibility of established biofilms to conventional antibiotics. nih.govresearchgate.net

Beyond simply reducing the total amount of biofilm, 5-(dibromomethylene)-2(5H)-furanone and its analogs can significantly alter the architecture and viability of these bacterial communities.

For instance, treatment of E. coli with (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone at a concentration of 60 µg/ml resulted in a 55% decrease in biofilm thickness. nih.gov This structural change was accompanied by a reduction in the number of water channels, which are essential for nutrient transport and waste removal within the biofilm. nih.gov Crucially, this furanone also led to an 87% decrease in the percentage of live cells within the biofilm, indicating a significant impact on bacterial viability in the sessile state. nih.gov Similarly, studies using differential fluorescence staining have shown that certain 2(5H)-furanone derivatives can increase the efficacy of antibiotics against biofilm-embedded S. aureus and S. epidermidis, likely by increasing the accessibility of the bacteria within the biofilm matrix. researchgate.netsci-hub.st

Enzyme and Receptor Interaction Profiling

The biological activity of 2(5H)-Furanone, 5-(dibromomethylene)-, often referred to in scientific literature as GBr, is significantly influenced by its interaction with specific bacterial proteins and its general reactivity towards biological nucleophiles.

Affinity for Bacterial Quorum Sensing Receptors (e.g., LasR)

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates collective behaviors, including the expression of virulence factors. The compound 2(5H)-Furanone, 5-(dibromomethylene)- has been identified as an inhibitor of this system, particularly in the pathogen Pseudomonas aeruginosa. The primary receptor in the P. aeruginosa QS system is LasR, a transcriptional regulator that binds to its cognate autoinducer molecule, 3-oxo-C12-homoserine lactone.

Molecular docking analyses have been performed to understand the interaction between 5-(dibromomethylene)-2(5H)-furanone and the LasR receptor. nih.gov These computational studies suggest that the geminal dibromo-moiety (two bromine atoms on the same carbon) on the furanone structure enhances its affinity for the active site of the LasR regulator. nih.gov This increased affinity is believed to interfere with the binding of the natural signaling molecule, thereby disrupting the QS cascade. nih.gov

The general class of halogenated furanones is known to act as antagonists to QS regulators. nih.gov They are thought to interfere with the recognition of the autoinducer by the transcriptional regulator, a mechanism that has been explored in various bacteria. nih.govpsu.edu For instance, related furanones have been shown to disrupt QS in Vibrio harveyi by decreasing the DNA-binding activity of the master regulator protein LuxR, a homolog of LasR. psu.educapes.gov.brnih.gov This is achieved not by altering the concentration of the LuxR protein itself, but by rendering it unable to effectively bind to the promoter regions of the genes it regulates. psu.edunih.gov While the exact compound differs, this provides a plausible model for the antagonistic action of 5-(dibromomethylene)-2(5H)-furanone on LasR.

| Compound | Target Receptor | Organism | Observed/Predicted Interaction |

|---|---|---|---|

| 2(5H)-Furanone, 5-(dibromomethylene)- (GBr) | LasR | Pseudomonas aeruginosa | Increased binding affinity for the active site, as suggested by molecular docking. nih.gov |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone (Related Furanone) | LuxRVh | Vibrio harveyi | Decreases the DNA-binding activity of the receptor protein. psu.educapes.gov.brnih.gov |

General Interactions with Biological Nucleophiles

The 2(5H)-furanone ring is a reactive chemical scaffold. nih.gov Its structure, which includes a carbonyl group conjugated with a carbon-carbon double bond, makes it susceptible to attack by nucleophiles. nih.gov The presence of two labile bromine atoms on the methylene (B1212753) group in 5-(dibromomethylene)-2(5H)-furanone further enhances its reactivity.

Investigations into Virulence Attenuation (Mechanism-based, non-clinical)

By interfering with quorum sensing and potentially other cellular targets, 5-(dibromomethylene)-2(5H)-furanone has been shown to attenuate the virulence of pathogenic bacteria in non-clinical studies. This anti-virulence activity is a key area of investigation, as it offers a strategy to disarm pathogens without exerting the selective pressure for resistance that is common with traditional bactericidal antibiotics. nih.gov

Research has demonstrated that 5-(dibromomethylene)-2(5H)-furanone (GBr) effectively reduces the production of several QS-controlled virulence factors in P. aeruginosa. nih.gov Its effects have been compared to another well-studied brominated furanone, (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30). nih.gov

Key virulence-related phenotypes inhibited by 5-(dibromomethylene)-2(5H)-furanone include:

Pyocyanin Production: The production of this blue-green toxic pigment, a significant virulence factor in P. aeruginosa infections, was reduced. nih.gov

Biofilm Formation: The compound inhibited the formation of biofilms, which are structured communities of bacteria that provide protection from the host immune system and antibiotics. nih.govunipi.it The mechanism often involves the inhibition of extracellular polymeric substance (EPS) production. sigmaaldrich.comfrontiersin.org

Swarming Motility: This form of coordinated bacterial movement, which is crucial for colonization and spreading, was also diminished. nih.govunipi.it

Type III Secretion System (T3SS): In addition to its effects on QS, the furanone was found to inhibit the secretion of T3SS exoenzymes, such as ExoS, ExoT, and ExoU. nih.gov The T3SS is a molecular syringe used by bacteria to inject toxins directly into host cells, making it a critical virulence determinant.

The ability of 5-(dibromomethylene)-2(5H)-furanone to inhibit both the QS and T3SS pathways highlights its potential as a multi-target anti-virulence agent. nih.gov

| Virulence Factor/Process | Bacterial Species | Observed Effect | Reference |

|---|---|---|---|

| Pyocyanin Production | Pseudomonas aeruginosa | Reduced | nih.gov |

| Biofilm Formation | Pseudomonas aeruginosa | Inhibited | nih.gov |

| Swarming Motility | Pseudomonas aeruginosa | Reduced | nih.gov |

| Type III Secretion (ExoS, ExoT, ExoU) | Pseudomonas aeruginosa | Inhibited | nih.gov |

Q & A

Q. What are the established synthetic routes for 2(5H)-Furanone, 5-(dibromomethylene)-, and how can reaction conditions be optimized?

The compound is synthesized via bromination of 2(5H)-furanone precursors. A common method involves treating the parent furanone with brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents such as DCM or THF. Optimization involves adjusting stoichiometry (e.g., 2.2 equivalents of NBS) and reaction time (6–12 hours) to maximize dibromomethylene incorporation while minimizing over-bromination by-products . Characterization typically uses / NMR to confirm the dibromomethylene group (δ 6.8–7.2 ppm for olefinic protons; δ 120–130 ppm for sp-hybridized carbons) and mass spectrometry for molecular ion validation .

Q. How does the dibromomethylene group influence the compound’s reactivity in cycloaddition or nucleophilic substitution reactions?

The electron-withdrawing dibromomethylene group enhances electrophilicity at the α,β-unsaturated carbonyl system, making it reactive toward nucleophiles (e.g., amines, thiols) and dienophiles in Diels-Alder reactions. For example, thiols attack the β-carbon under basic conditions (e.g., KCO/EtOH), forming thioether adducts. Reactivity can be modulated by solvent polarity and temperature .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- NMR : NMR identifies olefinic protons (δ 6.5–7.5 ppm) and lactone carbonyls (δ 170–175 ppm). NMR confirms sp-carbon environments (δ 120–135 ppm) and lactone carbonyls (δ 165–175 ppm).

- MS : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., CHBrO).

- IR : Strong lactone C=O stretches (~1750 cm) and C-Br vibrations (~600 cm) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in derivatives of 2(5H)-Furanone, 5-(dibromomethylene)-?

Chiral auxiliaries or catalysts (e.g., menthol or bornyloxy groups) are introduced during synthesis to direct stereochemistry. For example, 5-(l)-menthyloxy-2(5H)-furanone reacts with thiols to form thioethers with retained chirality, which are oxidized to sulfones without racemization using HO/AcOH . Asymmetric catalysis (e.g., organocatalysts) is also explored for enantioselective additions .

Q. What experimental strategies resolve contradictions in spectral data for structurally similar derivatives?

Contradictions arise from overlapping NMR signals or regioisomeric by-products. Strategies include:

Q. How do electronic effects of substituents impact the compound’s biological activity?

The dibromomethylene group enhances electrophilicity, promoting covalent interactions with biological targets (e.g., cysteine residues in enzymes). Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show increased cytotoxicity in cancer cell lines (IC values <10 μM), while electron-donating groups (e.g., methyl) reduce activity. Structure-activity relationship (SAR) studies guide lead optimization .

Methodological Considerations

Q. Synthetic Optimization Table

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Bromination agent | NBS (2.2 eq) | Maximizes dibromo product |

| Solvent | DCM, 0°C | Minimizes side reactions |

| Reaction time | 8–10 hours | Balances conversion and by-product formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.